molecular formula C19H27N3O B7517846 N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

货号 B7517846
分子量: 313.4 g/mol
InChI 键: HHYVNUXEEDGMIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2. It was first synthesized by Cytopia Research in 2006 as a potential therapeutic agent for myeloproliferative neoplasms (MPNs), a group of blood disorders characterized by the overproduction of blood cells.

作用机制

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of hematopoiesis, immune function, and inflammation. Dysregulation of JAK-STAT signaling has been implicated in the pathogenesis of MPNs and other diseases. By inhibiting JAK1 and JAK2, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide disrupts this pathway and reduces the production of abnormal blood cells.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cytokine-induced JAK-STAT signaling, reduction of splenomegaly and leukocytosis, and improvement of anemia and thrombocytopenia. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.

实验室实验的优点和局限性

One advantage of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is its specificity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient therapeutic option for patients. However, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has some limitations as well. It has a relatively short half-life, which may require frequent dosing, and it may cause myelosuppression and other adverse effects.

未来方向

There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in MPNs. Another area is the investigation of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in other diseases, such as autoimmune disorders and solid tumors. Additionally, further studies are needed to understand the long-term safety and efficacy of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in clinical use.

合成方法

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 1-benzylpiperazine with cyclohexene and subsequent acylation with 4-chloro-3-nitrobenzoic acid. The resulting intermediate is reduced to the corresponding amine and then acylated with 2-bromoethylamine hydrobromide to yield N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide.

科学研究应用

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis. In preclinical studies, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to inhibit JAK1 and JAK2 signaling pathways, which are known to be dysregulated in MPNs. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also demonstrated anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-7,9-10H,1,3-4,8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。